4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one

CAS No.: 51051-65-1

Cat. No.: VC2480432

Molecular Formula: C12H18O3

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51051-65-1 |

|---|---|

| Molecular Formula | C12H18O3 |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | ethyl 3-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate |

| Standard InChI | InChI=1S/C12H18O3/c1-4-9-8(3)10(6-7-11(9)13)12(14)15-5-2/h10H,4-7H2,1-3H3 |

| Standard InChI Key | IEYKXGXKWXIBIG-UHFFFAOYSA-N |

| SMILES | CCC1=C(C(CCC1=O)C(=O)OCC)C |

| Canonical SMILES | CCC1=C(C(CCC1=O)C(=O)OCC)C |

Introduction

Chemical Identity and Structure

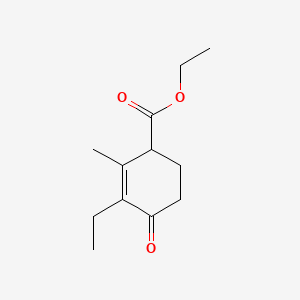

4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one, with the molecular formula C₁₂H₁₈O₃ and molecular weight of 210.27 g/mol, belongs to the family of substituted cyclohexenones. This compound is characterized by its CAS Registry Number 51051-65-1 and is formally identified by its IUPAC name: ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate .

The structure features several key components:

-

A cyclohexene ring with an α,β-unsaturated ketone functionality

-

An ethyl substituent at the C-2 position

-

A methyl group at the C-3 position

-

A carbethoxy (ethyl ester) group at the C-4 position

This specific arrangement of functional groups contributes to the compound's distinct chemical reactivity and versatility in various synthetic pathways.

Identification Parameters

The compound can be identified using several chemical identifiers as presented in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 51051-65-1 |

| Molecular Formula | C₁₂H₁₈O₃ |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | Ethyl 3-ethyl-2-methyl-4-oxo-2-cyclohexene-1-carboxylate |

| InChI Key | IEYKXGXKWXIBIG-UHFFFAOYSA-N |

| Density | 1.03 g/mL at 25°C |

| Synonyms | Ethyl Hagemann's ester, 2-Ethyl-Hagemann's ester |

These parameters facilitate unambiguous identification of the compound in chemical databases and literature.

Physical and Chemical Properties

4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one exhibits physical and chemical properties that make it valuable in various applications. The compound exists as a liquid at room temperature with a density of 1.03 g/mL at 25°C .

The presence of an α,β-unsaturated ketone moiety is particularly significant, as it provides an electron-deficient site for nucleophilic addition. The ester group (carbethoxy) introduces another reactive center that can participate in various transformations, including hydrolysis, transesterification, and reduction reactions.

The compound's reactivity profile is largely dominated by:

-

The electrophilic nature of the conjugated double bond

-

The nucleophilic substitution potential of the ester group

-

The ability to participate in cyclization reactions

-

Potential for further functionalization at various positions

These properties collectively contribute to the compound's utility as a building block in organic synthesis.

Synthesis and Production Methods

The synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one can be achieved through several established methodologies, each offering distinct advantages depending on the starting materials available and the scale of production required.

Hagemann's Approach

One of the primary synthesis routes is based on Hagemann's classical approach, which was initially developed for the parent compound (Hagemann's ester). This method utilizes formaldehyde and two equivalents of ethyl acetoacetate in the presence of piperidine as a catalyst . The reaction proceeds through a sequence of condensation, cyclization, and dehydration steps to form the cyclohexenone ring structure.

The modified approach for the ethyl-substituted variant involves using appropriate starting materials to introduce the ethyl group at the C-2 position. This synthetic pathway is particularly valuable for laboratory-scale preparations due to the accessibility of the starting materials and relatively straightforward reaction conditions.

Knoevenagel's Approach

Shortly after Hagemann's original work, Emil Knoevenagel described a modified procedure that has been adapted for the synthesis of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one. This approach involves the condensation of ethyl acetoacetate with aldehydes under basic conditions .

The Knoevenagel method offers several advantages, including:

-

Milder reaction conditions

-

Potentially higher yields

-

Greater flexibility in introducing substituents

-

Enhanced stereoselectivity in certain cases

These benefits make the Knoevenagel approach particularly suitable for the synthesis of various substituted cyclohexenone derivatives, including the ethyl-substituted variant under discussion .

Mannich and Forneau Approach

Another significant synthetic route is the Mannich and Forneau approach, which combines methyl vinyl ketone with ethyl acetoacetate and diethyl-methyl-(3-oxo-butyl)-ammonium iodide to form the desired compound . This method represents a variation of the Robinson annulation reaction, a powerful tool for constructing cyclic structures.

In modern adaptations of this approach, catalytic amounts of pyrrolidinium acetate, Triton B, or sodium ethoxide can be employed to facilitate the aldol cyclization process, often resulting in improved yields and reduced reaction times .

Industrial Production Considerations

For industrial-scale production, the synthesis methods are typically optimized to enhance yield, purity, and cost-effectiveness. Key considerations include:

-

Availability and cost of starting materials

-

Reaction efficiency and atom economy

-

Ease of product isolation and purification

-

Environmental impact and waste management

-

Process safety and scalability

Industrial production generally focuses on adapting one of the established synthetic pathways to meet these requirements, with specific modifications tailored to the production environment and target specifications.

Applications and Uses

4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one demonstrates remarkable versatility across multiple fields, underscoring its importance as a chemical intermediate.

Organic Synthesis

The compound serves as a key building block in organic synthesis, particularly in the production of fine chemicals. Its reactive functional groups enable diverse transformations, making it valuable for constructing more complex molecular architectures .

One of its primary applications in this domain is the synthesis of specialty chemicals used in fragrances and flavorings. The cyclohexenone core structure is present in numerous natural and synthetic aromatic compounds, and the strategically positioned functional groups in 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one allow for targeted modifications to achieve desired olfactory or gustatory properties .

Pharmaceutical Development

In pharmaceutical research and development, 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is explored for its potential contributions to drug design and synthesis. The compound's unique structural features may enhance biological activity in certain pharmaceutical applications .

Its value in this field stems from:

-

The potential for further functionalization to introduce pharmacophoric groups

-

The presence of a rigid cyclohexene scaffold that can provide conformational stability

-

The ability to participate in stereochemically controlled reactions

-

Potential roles as an intermediate in the synthesis of bioactive compounds

These properties make it a subject of interest for medicinal chemists seeking novel chemical entities with therapeutic potential .

Polymer Chemistry

In polymer science, 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one is utilized for creating novel materials with specialized properties. The compound can be incorporated into polymer structures to impart specific characteristics, particularly in applications requiring enhanced performance in coatings and adhesives .

The functional groups present in the molecule offer sites for polymerization or polymer modification, potentially leading to materials with improved:

-

Thermal stability

-

Mechanical properties

-

Adhesion characteristics

-

Chemical resistance

-

Processing parameters

These contributions to polymer chemistry highlight the compound's role beyond traditional synthetic organic applications .

Agricultural Chemicals

The compound finds significant applications in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides essential for modern agriculture . Its structure allows for derivatization to create compounds with targeted biological activities against specific agricultural pests or weeds.

The use of 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one in this context may provide:

-

Starting points for designing molecules with selective toxicity

-

Intermediates for herbicides with specific modes of action

-

Building blocks for developing environmentally friendlier agrochemicals

-

Components that enhance the stability or delivery of active ingredients

These applications underscore the compound's importance in supporting sustainable agricultural practices .

Research Applications

Beyond industrial applications, 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one serves as a valuable tool in academic and industrial research settings. Scientists utilize this compound to study reaction mechanisms, develop new synthetic methodologies, and explore structure-activity relationships in various contexts .

Its well-defined structure and reactivity make it an excellent model compound for investigating:

-

Novel catalytic systems

-

Asymmetric synthesis approaches

-

Green chemistry methodologies

-

Computational chemistry predictions

This research utility extends the compound's impact beyond immediate commercial applications to fundamental advances in chemical science .

Historical Context and Related Compounds

4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one belongs to a family of compounds that includes the historically significant Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate). The parent compound was first prepared and described in 1893 by German chemist Carl Hagemann, establishing a foundation for cyclohexenone chemistry that continues to influence organic synthesis today .

Hagemann's ester has been extensively used in the synthesis of important natural products, including sterols, trisporic acids, and terpenoids . The ethyl-substituted variant (4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one) represents an important extension of this chemistry, offering additional synthetic possibilities through the presence of the ethyl group at the C-2 position.

The structural relationship between these compounds illustrates the evolution of synthetic methodologies and the expanding toolkit available to organic chemists for creating complex molecular structures with precise control over substitution patterns.

Current Research Trends

Recent research involving 4-Carbethoxy-2-ethyl-3-methyl-2-cyclohexen-1-one has focused on several key areas:

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of novel catalytic systems for transformations involving this compound

-

Investigation of its potential in creating new materials with specialized properties

-

Studies on its role in the synthesis of bioactive compounds with pharmaceutical potential

-

Applications in green chemistry initiatives seeking to reduce environmental impact

These research directions continue to expand the utility and significance of this versatile chemical intermediate in contemporary chemical science and technology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume